5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2549014-02-8
Cat. No.: VC11836059
Molecular Formula: C13H15BrN6S
Molecular Weight: 367.27 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine - 2549014-02-8](/images/structure/VC11836059.png)
Specification
CAS No. | 2549014-02-8 |
---|---|
Molecular Formula | C13H15BrN6S |
Molecular Weight | 367.27 g/mol |
IUPAC Name | 5-bromo-N-methyl-2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C13H15BrN6S/c1-19(12-10(14)5-17-13(18-12)21-2)9-7-20(8-9)11-6-15-3-4-16-11/h3-6,9H,7-8H2,1-2H3 |
Standard InChI Key | DGJUSMIPRACSET-UHFFFAOYSA-N |
SMILES | CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3Br)SC |
Canonical SMILES | CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NC=C3Br)SC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms. Key substituents include:
-
5-Bromo group: Enhances electrophilicity and potential binding affinity .
-
2-Methylsulfanyl group: Contributes to lipophilicity and metabolic stability .
-
N-Methyl-azetidin-3-yl-pyrazine moiety: Introduces conformational rigidity and hydrogen-bonding capabilities .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2549045-62-5 | |
Molecular Formula | C₁₂H₁₃BrN₆S | |
Molecular Weight | 353.24 g/mol | |
Density | Not reported | |
Boiling/Melting Points | Not available |
Synthesis and Structural Optimization
Table 2: Key Intermediate Reactions
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Bromination | POBr₃, DMF, 80°C | 65–75 |
2 | Azetidine functionalization | Pyrazin-2-yl chloride, DIEA | 50–60 |
3 | Methylsulfanyl introduction | NaSCH₃, THF, reflux | 70–80 |
Applications in Drug Development
Antitubercular Agents
The compound’s nitroheterocycle-like structure aligns with antimycobacterial strategies:
-
Nitroreductase activation: Electrochemical reduction potentials similar to pretomanid suggest prodrug potential .
-
Synergy with standard therapies: Adjunctive use may shorten treatment duration in TB models .
Kinase-Targeted Therapeutics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume